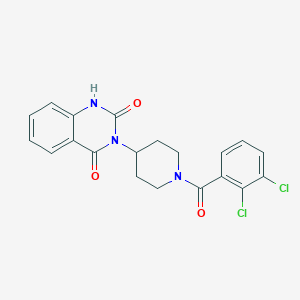

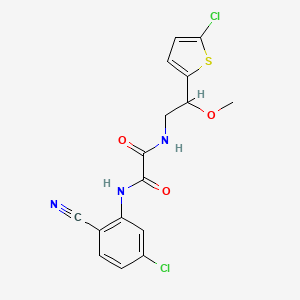

N1-(5-chloro-2-cyanophenyl)-N2-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound involves several steps. One approach is the reduction of 2-chloro-5-nitrophenol to yield 2-amino-5-chlorophenol . Additionally, bacterial strains can convert 1-chloro-4-nitrobenzene into 2-amino-5-chlorophenol .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Synthesis Techniques and Chemical Reactivity

- A novel synthetic approach for oxalamides, closely related to the compound , utilizes acid-catalyzed rearrangement of oxiranes, offering a high-yielding pathway to various oxalamide derivatives. This method could be applicable for synthesizing N1-(5-chloro-2-cyanophenyl)-N2-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)oxalamide by adjusting the starting materials or conditions (Mamedov et al., 2016).

Molecular Structure and Properties

- The structural analysis of N,N'-bis(substituted)oxamide compounds, similar to the target molecule, demonstrates the importance of molecular geometry on the formation of supramolecular structures via hydrogen bonding. Such insights are crucial for understanding the solid-state properties and potential material applications of oxalamides (Chang Wang et al., 2016).

Potential Anticancer Activity

- The discovery of 3-aryl-5-aryl-1,2,4-oxadiazoles as apoptosis inducers in cancer cell lines, with specific structural features for activity, underscores the potential of similarly structured compounds like N1-(5-chloro-2-cyanophenyl)-N2-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)oxalamide in anticancer research (Zhang et al., 2005).

Catalysis and Chemical Transformations

- Copper-catalyzed coupling reactions employing (hetero)aryl chlorides and amides, with systems potentially including oxalamide derivatives, highlight the role of these compounds in facilitating complex organic transformations. This suggests the compound could be explored for its catalytic properties or as a ligand in metal-catalyzed reactions (De et al., 2017).

Photophysical and Optoelectronic Properties

- Research into compounds with similar structural motifs has revealed their potential in optoelectronics and photophysics. For example, compounds exhibiting high thermal stability and intramolecular charge transfer, important for optoelectronic applications, may suggest similar research avenues for the target oxalamide (Slodek et al., 2021).

Propiedades

IUPAC Name |

N'-(5-chloro-2-cyanophenyl)-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2N3O3S/c1-24-12(13-4-5-14(18)25-13)8-20-15(22)16(23)21-11-6-10(17)3-2-9(11)7-19/h2-6,12H,8H2,1H3,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQMBJESLIKDNGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C(=O)NC1=C(C=CC(=C1)Cl)C#N)C2=CC=C(S2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(5-chloro-2-cyanophenyl)-N2-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2699872.png)

![6-ethyl 3-methyl 2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2699876.png)

![5-[(2-Methylphenyl)methyl]-1,3-oxazolidin-2-one](/img/structure/B2699877.png)

![2-amino-4-[4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile](/img/structure/B2699888.png)

![Ethyl (3aR,6aS)-2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrole-3a-carboxylate;hydrochloride](/img/structure/B2699889.png)

![N-([2,3'-bifuran]-5-ylmethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2699892.png)